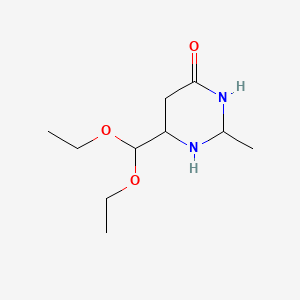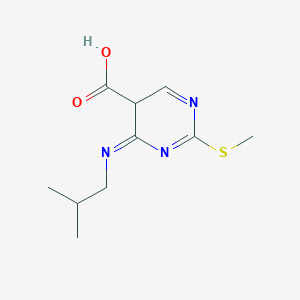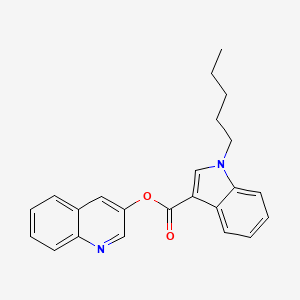![molecular formula C20H19FN4O2 B12357837 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12357837.png)
4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one is a chemical compound with the molecular formula C20H19FN4O2 and a molecular weight of 366.39 g/mol . This compound is known for its role as an intermediate in the preparation of 4-benzyl-2H-phthalazin-1-ones, which function as inhibitors of poly (ADP-ribose) polymerase (PARP-1 and PARP-2) . These inhibitors are significant in the field of cancer therapy due to their ability to interfere with DNA repair mechanisms in cancer cells .
Vorbereitungsmethoden
The synthesis of 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one involves multiple steps. The general synthetic route includes the reaction of 4-fluoro-3-nitrobenzyl chloride with piperazine to form an intermediate, which is then subjected to further reactions to introduce the phthalazinone moiety . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimizations for yield and purity .
Analyse Chemischer Reaktionen
4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and piperazine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one involves its role as an intermediate in the synthesis of PARP inhibitors . PARP inhibitors work by binding to the PARP enzyme, preventing it from repairing DNA damage in cancer cells . This leads to the accumulation of DNA damage, ultimately causing cell death in cancer cells that rely on PARP for survival . The molecular targets include PARP-1 and PARP-2 enzymes, and the pathways involved are related to DNA repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one include other PARP inhibitors such as:
Olaparib: Another PARP inhibitor used in cancer therapy.
Rucaparib: A PARP inhibitor with a similar mechanism of action.
Niraparib: Another compound in the same class of PARP inhibitors.
The uniqueness of this compound lies in its specific chemical structure, which allows for the effective inhibition of PARP enzymes .
Eigenschaften
Molekularformel |
C20H19FN4O2 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one |
InChI |
InChI=1S/C20H19FN4O2/c21-17-6-5-13(11-16(17)20(27)25-9-7-22-8-10-25)12-18-14-3-1-2-4-15(14)19(26)24-23-18/h1-6,11,18,22H,7-10,12H2 |
InChI-Schlüssel |
ZKSJBABUGXJZQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC(=C2)CC3C4=CC=CC=C4C(=O)N=N3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel-](/img/structure/B12357760.png)
![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide,monohydrochloride](/img/structure/B12357767.png)
![Phosphine, 1,1'-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer](/img/structure/B12357768.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12357772.png)


![Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1Alpha,2y,4y,5Alpha,7y)]-[CAS]](/img/structure/B12357806.png)
![1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12357808.png)
![N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B12357810.png)

![4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide;hydrochloride](/img/structure/B12357843.png)

![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,monohydrochloride](/img/structure/B12357852.png)
